4-bromo-N-{2-[(E)-1-cyano-2-(thiophen-2-yl)ethenyl]-4-phenyl-1,3-thiazol-5-yl}benzamide
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Overview
Description
4-BROMO-N-{2-[(1E)-1-CYANO-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}BENZAMIDE is a complex organic compound that features a thiazole ring, a cyano group, and a thiophene moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-{2-[(1E)-1-CYANO-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}BENZAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the thiazole ring through the cyclization of appropriate precursors. The cyano group is introduced via a cyanoacetylation reaction, while the thiophene moiety is incorporated through a substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-{2-[(1E)-1-CYANO-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile employed .
Scientific Research Applications
4-BROMO-N-{2-[(1E)-1-CYANO-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-BROMO-N-{2-[(1E)-1-CYANO-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring and cyano group are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(thiophen-2-yl)ethanone: A simpler compound with a thiophene moiety.
Imidazole derivatives: Compounds with similar heterocyclic structures and biological activities.
Oxadiazole derivatives: Compounds with similar applications in medicinal chemistry
Uniqueness
4-BROMO-N-{2-[(1E)-1-CYANO-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C23H14BrN3OS2 |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
4-bromo-N-[2-[(E)-1-cyano-2-thiophen-2-ylethenyl]-4-phenyl-1,3-thiazol-5-yl]benzamide |
InChI |
InChI=1S/C23H14BrN3OS2/c24-18-10-8-16(9-11-18)21(28)27-23-20(15-5-2-1-3-6-15)26-22(30-23)17(14-25)13-19-7-4-12-29-19/h1-13H,(H,27,28)/b17-13+ |
InChI Key |
IAHAYDQJGWMMMA-GHRIWEEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)/C(=C/C3=CC=CS3)/C#N)NC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C(=CC3=CC=CS3)C#N)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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